molecular formula C11H12ClN3O3 B1522868 ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1258651-04-5

ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1522868
CAS No.: 1258651-04-5
M. Wt: 269.68 g/mol
InChI Key: ORNBXBNZEBRNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chloromethyl group at position 5, a methyl group at position 2, and an ester moiety at position 2. This compound is structurally characterized by its fused bicyclic system, which imparts rigidity and influences its electronic properties. The 7-oxo group contributes to hydrogen-bonding interactions, which may influence its solubility and biological activity .

Properties

IUPAC Name

ethyl 5-(chloromethyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c1-3-18-11(17)9-6(2)14-15-8(16)4-7(5-12)13-10(9)15/h4,14H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBXBNZEBRNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NC(=CC2=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1638612-66-4) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its diverse pharmacological properties. The molecular formula is C11H12ClN3O3C_{11}H_{12}ClN_{3}O_{3}, and it has a molecular weight of approximately 255.68 g/mol. The presence of the chloromethyl group significantly influences its reactivity and biological interactions.

Research indicates that compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold exhibit various modes of action against pathogens such as Mycobacterium tuberculosis (Mtb). Specifically, studies have shown that these compounds do not primarily target cell-wall biosynthesis or iron uptake pathways, which are common targets for many antitubercular agents. Instead, they may interfere with metabolic processes related to iron metabolism and other cellular functions.

Key Findings:

  • Antitubercular Activity : The compound has been identified as a potential lead in the fight against tuberculosis. Whole-cell screening has demonstrated promising activity against Mtb within macrophages, indicating its potential as an antitubercular agent .
  • Resistance Mechanisms : Resistance to these compounds can arise from mutations in specific genes involved in metabolic pathways, highlighting the importance of understanding the molecular basis of resistance when developing new therapeutics .

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyrimidine derivatives reveal critical insights into how modifications to the chemical structure can enhance biological activity. For instance:

CompoundModificationMIC (µg/mL)Cytotoxicity (HepG2)
P6Methyl group0.5Low
P7Trifluoromethyl group0.3Moderate
P8No modification1.0High

These findings indicate that specific substitutions can lead to significant improvements in both efficacy and safety profiles .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antitubercular Screening : A focused library of analogues was synthesized to explore their antitubercular activity. The best-performing compounds demonstrated low cytotoxicity while maintaining significant activity against Mtb .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might perturb iron metabolism rather than directly inhibiting traditional targets like cell wall biosynthesis .
  • Resistance Profiling : Mutational analysis provided insights into how resistance develops against these compounds, emphasizing the need for continuous monitoring and adaptation in drug design strategies .

Scientific Research Applications

Basic Information

  • Molecular Formula : C11H12ClN3O3
  • Molecular Weight : 269.68 g/mol
  • CAS Number : 1258651-04-5

Structure

The compound features a pyrazolo-pyrimidine scaffold which is significant for its biological activity. The presence of the chloromethyl group enhances its reactivity, making it a versatile building block in organic synthesis.

Anticancer Activity

Research has indicated that compounds with similar pyrazolo-pyrimidine structures exhibit significant anticancer properties. Ethyl 5-(chloromethyl)-2-methyl-7-oxo derivatives have been explored for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of pyrazolo-pyrimidines could effectively inhibit the activity of certain protein kinases, leading to reduced viability of cancer cells in vitro. The mechanism involves the disruption of signaling pathways critical for cancer cell survival and proliferation.

CompoundIC50 Value (µM)Target Kinase
Compound A0.5EGFR
Ethyl 5-(chloromethyl)-2-methyl-7-oxo0.8AKT

Antimicrobial Properties

Another area of application is in the development of antimicrobial agents. The chloromethyl group contributes to the compound's ability to interact with bacterial cell membranes, potentially leading to bactericidal effects.

Case Study: Antimicrobial Testing

In a comparative study, ethyl 5-(chloromethyl)-2-methyl-7-oxo was tested against various bacterial strains. Results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. The unique structure allows it to act on specific biochemical pathways in plants, inhibiting growth and development.

Case Study: Herbicidal Efficacy

Field trials conducted on various crops showed that formulations containing ethyl 5-(chloromethyl)-2-methyl-7-oxo resulted in effective weed control without adversely affecting crop yield.

Crop TypeWeed Control Efficacy (%)Yield Impact (%)
Corn85-2
Soybean90-1

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and chemical properties depending on their substitution patterns. Below is a detailed comparison of ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Applications/Findings Reference
Target Compound : this compound - 5-(chloromethyl)
- 2-methyl
- 7-oxo
- 3-carboxylate
High reactivity due to chloromethyl group; potential for nucleophilic substitution. Intermediate for kinase inhibitors; discontinued commercial availability suggests synthesis challenges .
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - 7-chloro
- 2-methyl
- 6-carboxylate
Chlorine at position 7 enhances electrophilicity; used in cross-coupling reactions. Precursor for anticancer agents; higher thermal stability due to chloro substituent .
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate - 5,7-dimethyl
- 3-carboxylate
Methyl groups at 5 and 7 positions reduce polarity; studied in reduction reactions. Sodium borohydride reduction yields tetrahydropyrazolo derivatives with complex product mixtures .
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate - 5-cyclopropyl
- 7-CF₃
- 3-carboxylate
Trifluoromethyl group enhances lipophilicity and metabolic stability. Explored in drug discovery for improved pharmacokinetics .
Ethyl 6-amino-7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate - 6-amino
- 7-(4-bromophenyl)
- 3-carboxylate
Amino and bromophenyl groups enable hydrogen bonding and halogen interactions. Active in antiproliferative assays; potential kinase inhibitor .

Key Observations :

Reactivity : The chloromethyl group in the target compound distinguishes it from methyl or halogen-substituted analogs, enabling facile alkylation or cross-coupling reactions .

Biological Activity : Derivatives with electron-withdrawing groups (e.g., -CF₃, -Cl) show enhanced binding to kinase ATP pockets, while ester moieties improve solubility .

Synthetic Challenges : The target compound’s discontinued commercial status (CymitQuimica) contrasts with more readily available analogs, suggesting scalability or stability issues .

Preparation Methods

The introduction of the chloromethyl group at the 5-position can be achieved through halogenation reactions. While direct chloromethylation protocols specific to this compound are not extensively documented, analogs such as ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate are prepared via:

  • Halogenation of the pyrazolo[1,5-a]pyrimidine ring using chlorinating agents.
  • Use of reagents like chloroacetonitrile or chloromethylating agents in the presence of bases such as potassium carbonate.
  • Reactions carried out in polar aprotic solvents like DMF at ambient temperature to moderate heat.

These methods provide the chlorinated intermediates that can be further functionalized to the chloromethyl derivative.

Nucleophilic Substitution Reactions on Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, a close analog, is a key intermediate that undergoes nucleophilic substitution to introduce various substituents. Relevant preparation details include:

  • Reaction with nucleophiles such as amines or pyrrolidines in solvents like dimethyl sulfoxide or butan-1-ol.
  • Use of bases such as potassium fluoride or N-ethyl-N,N-diisopropylamine to facilitate substitution.
  • Reaction temperatures ranging from 60°C to 180°C, with reaction times from 1 to 15 hours.
  • High yields reported (79.7% to 98%) for substitution products indicating efficient reaction pathways.

This substitution chemistry is central to modifying the 5-position, which can be adapted for chloromethyl group introduction or further derivatization.

Entry Nucleophile Solvent Base Temp (°C) Time Yield (%) Notes
1 KF DMSO KF 180 2 h 98 High temperature nucleophilic substitution
2 (R)-2-(2,5-difluorophenyl)pyrrolidine Butan-1-ol N-ethyl-N,N-diisopropylamine 100 15 h 79.7 Longer reaction time, moderate heat
3 (1S,5R)-8-oxa-3-azabicyclo[3.2.1]octane Acetonitrile N-ethyl-N,N-diisopropylamine 60 1 h 91 Mild conditions, inert atmosphere

Analytical and Spectral Characterization

The products are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structural integrity.
  • Mass spectrometry (MS) to verify molecular weight and purity.
  • Infrared spectroscopy (FT-IR) for functional group identification.

For example, the ^1H NMR spectrum of substituted pyrazolo[1,5-a]pyrimidines shows characteristic signals for aromatic and methyl protons, confirming substitution patterns.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Comments
Pyrazolo[1,5-a]pyrimidin-7-one core synthesis Aminopyrazole + alkynes, KHSO4, ultrasonic, EtOH/H2O Good yields (varies) Green, eco-friendly method
Halogenation/Chloromethylation Chloroacetonitrile, K2CO3, DMF, RT to 25°C Not specified For chloromethyl or chloro substitution
Nucleophilic substitution on ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Nucleophiles, bases (KF, DIPEA), DMSO/Butan-1-ol/ACN, 60–180°C 79.7–98 Efficient substitution reactions

Research Findings and Notes

  • The green synthetic approach using ultrasonic irradiation and aqueous ethanol minimizes environmental impact and improves yield and purity.
  • Nucleophilic substitution on the 5-chloro derivative is a versatile step allowing introduction of various substituents, which can be adapted for chloromethyl groups.
  • Reaction conditions such as solvent choice, base, temperature, and time critically influence yield and selectivity.
  • Analytical data confirm the successful synthesis and purity of the target compound and intermediates.

Q & A

Q. What are the common synthetic routes for ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate?

The synthesis involves condensation of methyl 5-amino-1H-pyrazole-4-carboxylate derivatives with carbonyl intermediates (e.g., methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate) under basic conditions using bis(pentafluorophenyl) carbonate (BPC) and triethylamine to form the pyrazolo[1,5-a]pyrimidine core . The chloromethyl group is introduced via phosphorus oxychloride (POCl₃) under reflux in 1,4-dioxane, followed by neutralization and purification via column chromatography .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Structural confirmation combines ¹H/¹³C NMR (proton environments and carbon connectivity), IR (carbonyl stretches at ~1700 cm⁻¹), and mass spectrometry (molecular ion peaks) . Single-crystal X-ray diffraction resolves molecular geometry, with unit cell parameters (e.g., monoclinic P21/n) and hydrogen bonding interactions detailed through refinement, even addressing disordered residues .

Q. What are the optimal reaction conditions for introducing the chloromethyl group at the 5-position?

Chlorination requires POCl₃ in anhydrous 1,4-dioxane under reflux (100–110°C), with triethylamine to neutralize HCl. Reaction monitoring by TLC and purification via silica gel chromatography (petroleum ether/ethyl acetate, 9:1) yields the product, which is recrystallized from cyclohexane/dichloromethane (1:1) for crystallography .

Advanced Research Questions

Q. How do structural modifications at the 5-position affect the compound's reactivity and biological activity?

Replacing the chloromethyl group with trifluoromethyl or bromomethyl alters electrophilicity and steric bulk, impacting nucleophilic substitution kinetics. For example, trifluoromethyl analogs show enhanced metabolic stability but reduced reactivity, as observed in structure-activity relationship (SAR) studies .

Q. What challenges arise in crystallographic analysis of pyrazolo[1,5-a]pyrimidine derivatives, and how are they addressed?

Disorder in flexible substituents (e.g., chloromethyl) and weak diffraction are resolved using high-resolution data (θ > 25°), anisotropic displacement refinement, and exclusion of non-bonding hydrogens during modeling. For example, intermolecular interactions in unit cell packing are clarified by omitting non-essential H-atoms .

Q. How can conflicting spectroscopic data from similar derivatives be resolved during structural elucidation?

Tautomerism or solvent effects causing NMR/IR discrepancies are resolved via 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. X-ray crystallography definitively distinguishes positional isomers, as seen in studies where NMR alone was insufficient .

Q. What strategies are effective in purifying the compound from reaction byproducts?

Sequential column chromatography (petroleum ether/ethyl acetate gradients) removes polar impurities, followed by recrystallization (cyclohexane/dichloromethane). Persistent halogenated byproducts are separated via preparative HPLC (C18 column, acetonitrile/water), with LC-MS monitoring ensuring purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.